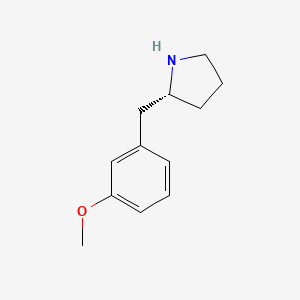

(R)-2-(3-Methoxybenzyl)pyrrolidine

Description

(R)-2-(3-Methoxybenzyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 3-methoxy-substituted benzyl group at the 2-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for targeting G protein-coupled receptors (GPCRs) or enzymes. Its enantiomeric purity (R-configuration) is critical for receptor binding selectivity, as seen in analogs targeting orexin receptors or formyl peptide receptors (FPRs) .

Propriétés

Formule moléculaire |

C12H17NO |

|---|---|

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

(2R)-2-[(3-methoxyphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(9-12)8-11-5-3-7-13-11/h2,4,6,9,11,13H,3,5,7-8H2,1H3/t11-/m1/s1 |

Clé InChI |

IYXHWZSBBUXBCD-LLVKDONJSA-N |

SMILES isomérique |

COC1=CC=CC(=C1)C[C@H]2CCCN2 |

SMILES canonique |

COC1=CC=CC(=C1)CC2CCCN2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Methoxybenzyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a 3-methoxybenzyl halide under basic conditions. One common method is the nucleophilic substitution reaction where the pyrrolidine nitrogen attacks the benzyl halide, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of ®-2-(3-Methoxybenzyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-(3-Methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The pyrrolidine ring can be reduced to form a more saturated ring system.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

®-2-(3-Methoxybenzyl)pyrrolidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ®-2-(3-Methoxybenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid residues.

Comparaison Avec Des Composés Similaires

Substituent Position and Receptor Selectivity

Pyridazinone Derivatives with Methoxybenzyl Groups Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide and its 4-methoxybenzyl analog demonstrate that substituent position (3- vs. 4-methoxy) significantly impacts receptor selectivity. The 3-methoxybenzyl derivative acts as a mixed FPR1/FPR2 agonist, while the 4-methoxybenzyl variant is a specific FPR2 agonist. Both activate calcium mobilization and chemotaxis in human neutrophils .

Implications for (R)-2-(3-Methoxybenzyl)pyrrolidine The 3-methoxybenzyl group in the target compound may favor interactions with receptors requiring meta-substituted aromatic moieties, similar to FPRs. However, replacing pyridazinone with pyrrolidine could alter binding kinetics due to differences in ring rigidity and hydrogen-bonding capacity.

Enantiomeric Differences in Pharmacological Profiles

Orexin Receptor Antagonists

The (S)-2-(3,4-dimethoxybenzyl)pyrrolidine derivative (compound 11 ) exhibits potent dual orexin receptor antagonism (OX1R/OX2R), with LC-MS data confirming its molecular identity ([M+H]+ = 419.13) . Enantiomers of benzylpyrrolidines often show divergent receptor affinities. For example, switching from S- to R-configuration in related compounds can reduce OX1R binding by >50% .

Key Insight

The R-configuration in (R)-2-(3-Methoxybenzyl)pyrrolidine may confer distinct receptor selectivity compared to S-enantiomers, particularly in GPCR-targeted therapies.

Comparison with (R)-2-(3-Methoxybenzyl)pyrrolidine

- Simplicity : The target compound lacks fused pyridazine rings, simplifying synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.